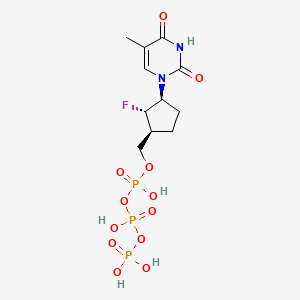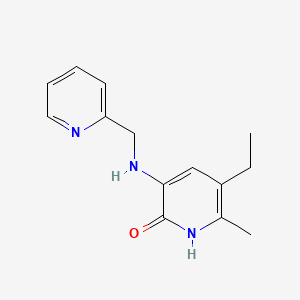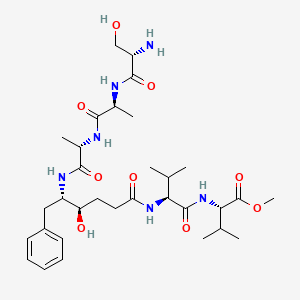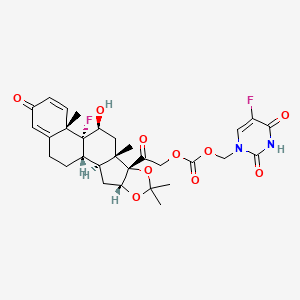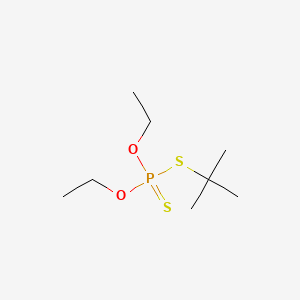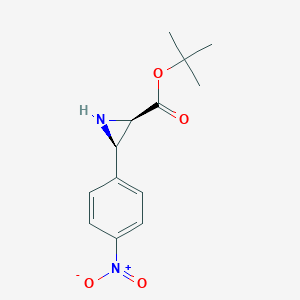
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate is a synthetic organic compound belonging to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group, leading to the formation of aniline derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学的研究の応用
Chemistry: As a reactive intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate involves its reactivity due to the strained aziridine ring and the presence of the nitrophenyl group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or electrophilic addition, leading to the formation of covalent bonds and subsequent biological effects.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylates: Compounds with similar aziridine ring structures and carboxylate groups.
Nitrophenyl Aziridines: Compounds with nitrophenyl groups attached to the aziridine ring.
Uniqueness
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate is unique due to the combination of the tert-butyl ester, the (2R,3R) stereochemistry, and the nitrophenyl group
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
tert-butyl (2R,3S)-3-(4-nitrophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11+/m0/s1 |
InChIキー |
JXJGFVMVUVDWNV-WDEREUQCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



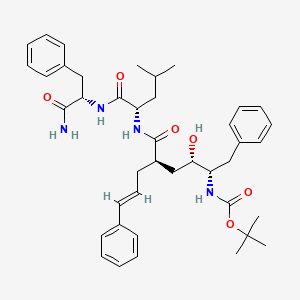
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)

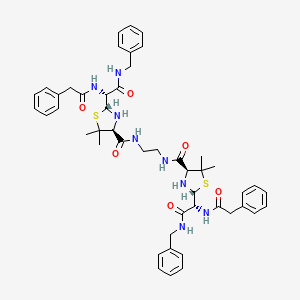
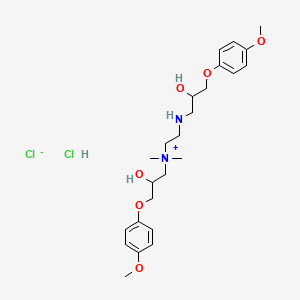
![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
